molecular formula C21H28N6O3S B3209699 1-(4-butoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060225-36-6

1-(4-butoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B3209699
CAS No.: 1060225-36-6
M. Wt: 444.6 g/mol
InChI Key: MJZUAGRGJYPNHU-UHFFFAOYSA-N
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Description

1-(4-Butoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a piperazine ring with a triazolo-pyridazine moiety and a butoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-butoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-Butoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(4-butoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridazine moiety may bind to active sites, modulating the activity of the target protein and affecting downstream signaling pathways.

Comparison with Similar Compounds

  • 1-(4-Methoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
  • 1-(4-Ethoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Comparison: 1-(4-Butoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is unique due to the presence of the butoxy group, which may influence its lipophilicity and biological activity. Compared to its methoxy and ethoxy analogs, the butoxy derivative may exhibit different pharmacokinetic properties and binding affinities.

Properties

IUPAC Name

6-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S/c1-3-5-16-30-17-6-8-18(9-7-17)31(28,29)26-14-12-25(13-15-26)21-11-10-20-23-22-19(4-2)27(20)24-21/h6-11H,3-5,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZUAGRGJYPNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4CC)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-butoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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1-(4-butoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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1-(4-butoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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1-(4-butoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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1-(4-butoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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1-(4-butoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

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